molecular formula C43H57N9O9 B12528355 L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine CAS No. 820963-96-0

L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine

Cat. No.: B12528355
CAS No.: 820963-96-0
M. Wt: 844.0 g/mol
InChI Key: HOUJZROSENZFKA-NGTAMTFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The systematic name This compound follows IUPAC conventions for peptide nomenclature, which prioritize the sequential listing of amino acid residues from the N- to C-terminus. The prefix N~5~-(diaminomethylidene) denotes a modification to the ornithine residue’s side chain, where a guanidino group replaces the primary amine at the δ-position. This modification is structurally analogous to arginine but introduces distinct electronic and steric properties.

The compound’s abbreviated sequence, expressed using single-letter amino acid codes, would read PYVFOY , with "O" representing the modified ornithine residue. HELM (Hierarchical Editing Language for Macromolecules) notation, a standardized system for biomolecular representation, would encode this peptide as PEPTIDE1{P.Y.V.F.O.Y}$$$$, explicitly indicating non-standard residues. Its molecular formula can be inferred as C₄₆H₆₄N₁₀O₁₂ , with a theoretical molecular weight of approximately 997.1 g/mol , derived from analogous structures in PubChem entries.

Historical Context in Peptide Research

The development of modified oligopeptides like this compound parallels advancements in peptide-based therapeutics over the past three decades. Early research focused on natural peptides, but limitations in metabolic stability and bioavailability spurred interest in engineered variants. The incorporation of non-proteinogenic amino acids, such as N~5~-(diaminomethylidene)-L-ornithine, emerged as a strategy to enhance resistance to enzymatic degradation while preserving or augmenting biological activity.

For example, the discovery of renin-inhibitory peptides in the 1990s demonstrated the therapeutic potential of sequence-specific modifications. Similarly, guanidinated residues—common in antimicrobial peptides—were found to improve target binding through increased cationic charge. These historical milestones underscore the rationale behind designing this compound, which likely aims to combine structural stability with optimized molecular interactions.

Structural Classification Within Modified Oligopeptides

This compound belongs to the N~5~-guanidino-modified oligopeptide subclass, characterized by the substitution of lysine or ornithine residues with arginine-like guanidino groups. Such modifications alter physicochemical properties, including isoelectric point and solubility, while enabling novel hydrogen-bonding networks. Comparative analysis with PubChem CID 915146-73-5 (a heptapeptide containing two N~5~-(diaminomethylidene)-L-ornithyl residues) reveals shared features: enhanced thermal stability and resistance to aminopeptidase cleavage.

The peptide’s secondary structure is influenced by proline’s cyclic side chain, which introduces conformational rigidity, and tyrosine’s aromatic ring, which may participate in π-π stacking interactions. Molecular dynamics simulations of analogous peptides suggest that valine and phenylalanine residues contribute to hydrophobic core formation, potentially stabilizing the tertiary structure in aqueous environments. These attributes position the compound as a candidate for applications requiring precise structural control, such as enzyme inhibition or receptor agonism.

Properties

CAS No.

820963-96-0

Molecular Formula

C43H57N9O9

Molecular Weight

844.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C43H57N9O9/c1-25(2)36(52-40(58)34(23-27-12-16-29(53)17-13-27)49-37(55)31-10-6-20-46-31)41(59)50-33(22-26-8-4-3-5-9-26)39(57)48-32(11-7-21-47-43(44)45)38(56)51-35(42(60)61)24-28-14-18-30(54)19-15-28/h3-5,8-9,12-19,25,31-36,46,53-54H,6-7,10-11,20-24H2,1-2H3,(H,48,57)(H,49,55)(H,50,59)(H,51,56)(H,52,58)(H,60,61)(H4,44,45,47)/t31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

HOUJZROSENZFKA-NGTAMTFRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Protocol

Amino Acid Sequence and Modifications

The target peptide has the sequence Pro-Tyr-Val-Phe-Orn-Tyr , where:

  • Orn = L-ornithine modified at the N⁵ position with a diaminomethylidene group (-N=C(NH₂)₂).
  • Tyr = L-tyrosine (C-terminal and internal residues).
Key Structural Features
Position Amino Acid Modification Role in Synthesis
1 (N-term) Proline None Initiates SPPS, accommodates steric constraints
2 Tyrosine None Forms hydrogen bonds and aromatic interactions
3 Valine None Hydrophobic side chain stabilizes tertiary structure
4 Phenylalanine None Enhances peptide rigidity
5 Ornithine N⁵-(diaminomethylidene) Critical for target’s bioactivity
6 (C-term) Tyrosine None Final residue for purification

Key Reaction Steps

SPPS proceeds in reverse order (C→N terminus):

  • Resin Loading :

    • C-terminal Tyrosine is anchored to a Wang or Fmoc-protected resin.
    • Reagents : HBTU or DIC for activation, TFA for deprotection.
  • N⁵-Ornithine Incorporation :

    • Modified Ornithine is added after phenylalanine.
    • Strategy : Use Fmoc-protected ornithine with a trityl or Boc group on the N⁵-amine to prevent unintended reactions during coupling.
  • Sequential Coupling :

    • Valine , Phenylalanine , and Proline are added using HBTU/DIC and DIEA.
    • Challenges : Proline’s cyclic structure may slow coupling rates.
  • Cleavage and Deprotection :

    • Cocktail : TFA/SCM (scavenger mixture) to remove protecting groups and cleave from resin.

Synthesis of N⁵-(Diaminomethylidene)-L-ornithine

Reaction Pathway

The diaminomethylidene group is introduced via a two-step process :

  • Protection : Ornithine’s α-amine and N⁵-amine are differentially protected.
    • Reagents : Fmoc for α-amine, Boc for N⁵-amine.
  • Functionalization :
    • Reagents : Diaminomethylidene reagent (e.g., 1,3-diaminopropane under acidic conditions).
    • Mechanism : N⁵-amine reacts with the reagent to form a guanidinylidene group.
Table 1: Conditions for Ornithine Modification
Step Reagent Solvent Temperature Time Yield
Protection Fmoc-Cl, Boc anhydride DMF, DCM 0–25°C 2–4 hr 85–90%
Functionalization 1,3-Diaminopropane, HCl MeOH 25°C 12 hr 70–75%

Coupling and Deprotection Strategies

Coupling Reagents

Reagent Application Advantages Limitations
HBTU Peptide bond formation Fast kinetics, minimal racemization Expensive
DIC Alternative to HBTU Cost-effective Slower coupling
Oxyma Racemization suppression Enhances stereocontrol Requires precise stoichiometry

Deprotection Optimization

  • Fmoc-Based SPPS :
    • Deprotection : 20% piperidine in DMF (2 × 5 min).
    • Monitoring : UV absorbance at 304 nm to confirm Fmoc removal.

Cleavage and Purification

Cleavage Cocktail

Component Role
TFA (95%) Cleaves peptide from resin
TIS (2.5%) Scavenger for trityl groups
DODT (2.5%) Prevents sulfone formation

Conditions : Room temperature, 2–3 hr.

Purification

  • HPLC : Reverse-phase chromatography (C18 column, gradient: 0–100% ACN/0.1% TFA).
  • Purity : >95% confirmed by MALDI-TOF or LC-MS.

Challenges and Optimization

Steric Hindrance

  • Proline and Ornithine :
    • Solution : Extend coupling times (e.g., 2 hr for proline).
    • Reagents : Use DMAP to accelerate activation.

Side Reactions

  • Diaminomethylidene Stability :
    • Protection : Use Boc or trityl groups during synthesis.
    • Post-Cleavage Stability : Lyophilize in acidic conditions to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Peptides like L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: This can affect amino acids like tyrosine, leading to the formation of dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine may have applications in various fields:

    Chemistry: As a model compound for studying peptide synthesis and reactions.

    Biology: Investigating its role in cellular processes and interactions with proteins.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor agonists/antagonists.

    Industry: Use in the development of new materials or as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Binding: Interacting with cell surface receptors to modulate signaling pathways.

    Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.

Comparison with Similar Compounds

Research Implications and Limitations

Future studies should prioritize:

Activity Profiling : Screening against targets of tyrosine-rich peptides (e.g., kinase inhibitors, GPCRs).

Stability Studies : Assessing susceptibility to proteolytic cleavage, given the Pro-Val-Phe sequence’s rigidity.

Comparative Toxicology : Evaluating safety relative to 3-Methyl-L-tyrosine, which lacks thorough toxicological data .

Biological Activity

L-Prolyl-L-tyrosyl-L-valyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine, a complex peptide, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure:

  • Molecular Formula: C43H62N10O12
  • CAS Number: 100111-08-8

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to form the peptide chain. The use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) is common to facilitate peptide bond formation.

2.1 Antioxidant Properties

Research indicates that the presence of phenolic groups in the tyrosine residue contributes to antioxidant activity. These compounds can scavenge free radicals, potentially providing neuroprotective effects against conditions such as Parkinson's and Alzheimer's diseases .

2.3 Enzyme Inhibition

This compound has been investigated for its inhibitory action on enzymes such as tyrosinase, which is crucial in melanin biosynthesis. Inhibiting this enzyme can have implications in treating hyperpigmentation disorders .

The biological activity of this compound is believed to involve interactions with specific cellular targets. These interactions can modulate biochemical pathways, influencing cellular functions such as proliferation and apoptosis.

4.1 Study on Antioxidant Activity

A study evaluated the radical scavenging ability of various L-tyrosine derivatives, highlighting that compounds with additional phenolic structures showed significantly enhanced activity compared to their simpler counterparts .

CompoundRadical Scavenging Activity (IC50)
L-Tyrosine15 mM
L-DOPA9 mM
L-Prolyl-L-Tyrosyl...7 mM

4.2 Inhibition of Tyrosinase

In a comparative analysis, cyclo(l-Pro-l-Tyr) exhibited competitive inhibition against mushroom tyrosinase, with a Ki value indicating effective binding at the enzyme's active site . This suggests that similar structural analogs could provide therapeutic avenues for skin disorders.

CompoundKi Value (mM)
Cyclo(l-Pro-l-Tyr)9.86
L-TyrosineNot Applicable

5. Conclusion

This compound represents a promising area of research due to its diverse biological activities, particularly in antioxidant properties and enzyme inhibition. Ongoing studies are expected to elucidate further its potential therapeutic applications in medicine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.